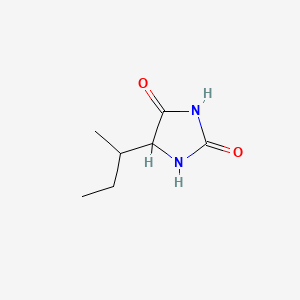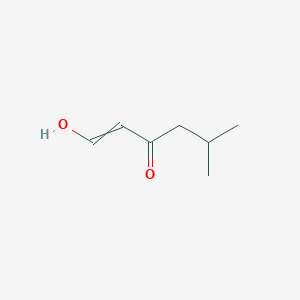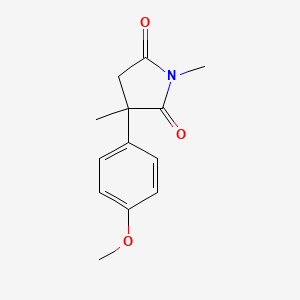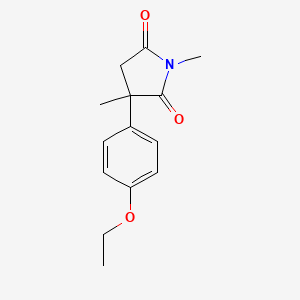![molecular formula C24H24N2O B1658980 2,2-diphenyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone CAS No. 62784-23-0](/img/structure/B1658980.png)
2,2-diphenyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diphenyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone is a complex organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring, a diphenylacetyl group, and a pyridinyl group. The (S)- configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Introduction of the Diphenylacetyl Group: This step involves the acylation of the piperidine ring with diphenylacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-diphenyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Pyridine derivatives, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
2,2-diphenyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2-diphenyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine, 1-(diphenylacetyl)-2-(2-pyridinyl)-: Similar structure but with a different position of the pyridinyl group.
Piperidine, 1-(diphenylacetyl)-2-(4-pyridinyl)-: Another positional isomer with the pyridinyl group in the 4-position.
Piperidine, 1-(benzoyl)-2-(3-pyridinyl)-: Similar structure but with a benzoyl group instead of a diphenylacetyl group.
Uniqueness
2,2-diphenyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone is unique due to its specific (S)- configuration and the presence of both diphenylacetyl and pyridinyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
62784-23-0 |
|---|---|
Formule moléculaire |
C24H24N2O |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
2,2-diphenyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone |
InChI |
InChI=1S/C24H24N2O/c27-24(26-17-8-7-15-22(26)21-14-9-16-25-18-21)23(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-6,9-14,16,18,22-23H,7-8,15,17H2/t22-/m0/s1 |
Clé InChI |
MNQZZUFJWQVIFR-QFIPXVFZSA-N |
SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES isomérique |
C1CCN([C@@H](C1)C2=CN=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperidinium, 1-[2-[(4-methoxybenzoyl)oxy]ethyl]-1-methyl-, iodide](/img/structure/B1658903.png)
![2-Methyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B1658904.png)
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B1658905.png)
![3-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B1658907.png)




![1-Naphthalenamine, N-[(4-methylphenyl)methylene]-](/img/structure/B1658914.png)
![N-(4-Bromophenyl)-2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1658915.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B1658918.png)
![1-[(E)-(2-bromophenyl)methylideneamino]-3-phenylurea](/img/structure/B1658919.png)

